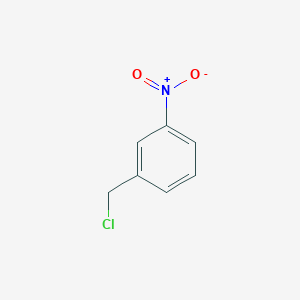

3-Nitrobenzyl chloride

Description

Properties

IUPAC Name |

1-(chloromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGGSERFJKEWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025743 | |

| Record name | 3-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrobenzyl chloride is a yellow to brown solid. (NTP, 1992), Pale yellow solid; [HSDB] Tan or yellow crystalline solid; [MSDSonline] | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Chloro-m-nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 to 361 °F at 30-35 mmHg (NTP, 1992), 175-183 °C @ 30-35 MM HG | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID; VERY SOL IN ETHYL ACETATE, ACETONE | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

619-23-8 | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-m-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJL133898O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 to 117 °F (NTP, 1992), 45-47 °C | |

| Record name | M-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-CHLORO-M-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3-Nitrobenzyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitrobenzyl chloride (CAS No: 619-23-8), a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its utility as a key building block for the creation of diverse molecular entities. A particular focus is placed on its role in the alkylation of nucleophiles, a fundamental transformation in the synthesis of compound libraries for drug discovery.

Core Data and Physicochemical Properties

This compound is a crystalline solid at room temperature, characterized by the presence of a reactive benzylic chloride and an electron-withdrawing nitro group on the aromatic ring. These features make it a valuable electrophile for various substitution reactions.

| Property | Value | Reference(s) |

| CAS Number | 619-23-8 | |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Pale yellow to yellow to brown crystals or powder | |

| Melting Point | 43-47 °C | |

| Boiling Point | 85-87 °C at 5 mmHg | |

| Solubility | Insoluble in water; soluble in organic solvents like ethers, alcohols, and chlorinated hydrocarbons. | |

| SMILES | C1=CC(=CC(=C1)CCl)--INVALID-LINK--[O-] | |

| InChI Key | APGGSERFJKEWFG-UHFFFAOYSA-N |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 3-nitrotoluene (B166867). While various chlorinating agents can be employed, the following protocol describes a general method.

Experimental Protocol: Chlorination of 3-Nitrotoluene

Materials:

-

3-Nitrotoluene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Applications in Organic Synthesis and Drug Discovery

The reactivity of the benzylic chloride makes this compound a valuable building block for the introduction of the 3-nitrobenzyl moiety into a wide range of molecules. This is particularly useful in the construction of compound libraries for high-throughput screening in drug discovery programs.

Alkylation of Amines, Phenols, and Thiols

This compound readily reacts with nucleophiles such as amines, phenols, and thiols via an Sₙ2 reaction to form the corresponding N-, O-, or S-benzylated products. This reaction is fundamental to the synthesis of a variety of biologically active molecules. For example, it has been used in the synthesis of pyraclostrobin (B128455) intermediates.[2]

Use as a Protecting Group

The nitrobenzyl group can be used as a photolabile protecting group for various functional groups. While the ortho- and para-isomers are more common for this application, the meta-isomer can also be employed. The nitro group can be reduced to an amino group, which can then be further functionalized, offering a versatile handle for subsequent synthetic transformations.[3]

Experimental Protocol: Parallel Synthesis of a 3-Nitrobenzylamine Library

This protocol outlines a general procedure for the parallel synthesis of a small library of secondary amines by reacting this compound with a diverse set of primary amines. This approach is amenable to adaptation for high-throughput synthesis platforms.

Materials:

-

This compound

-

A diverse set of primary amines (e.g., aniline (B41778) derivatives, benzylamine (B48309) derivatives, aliphatic amines)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

96-well reaction block or individual reaction vials

-

Shaker or orbital mixer

-

Automated liquid handler (optional)

-

HPLC-MS system for analysis

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

-

Prepare individual stock solutions of each primary amine (1.2 equivalents relative to the chloride) in anhydrous DMF (e.g., 0.24 M).

-

Prepare a stock solution of DIPEA (2.0 equivalents) in anhydrous DMF (e.g., 0.4 M).

-

-

Reaction Setup:

-

Into each well of a 96-well reaction block or individual reaction vials, add the desired volume of the this compound stock solution.

-

To each well, add the corresponding primary amine stock solution.

-

Add the DIPEA stock solution to each well.

-

Seal the reaction block or vials and place on a shaker at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

-

-

Work-up and Analysis:

-

After the reaction is complete, the reaction mixtures can be directly analyzed by HPLC-MS to confirm product formation and assess purity.

-

For purification, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated. Further purification can be achieved by preparative HPLC if necessary.

-

Workflow for Combinatorial Library Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a combinatorial library using this compound as a key building block. This process allows for the rapid generation of a multitude of structurally related compounds for biological screening.

Caption: Workflow for the combinatorial synthesis of a small molecule library.

Safety Information

This compound is a corrosive and hazardous substance. It is classified as a skin and eye irritant and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Solubility of 3-Nitrobenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Nitrobenzyl chloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, a standardized experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, and formulation development. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, containing both a polar nitro group and a less polar chloromethyl group attached to a benzene (B151609) ring, suggests a nuanced solubility profile in organic solvents of varying polarities.

Solubility of this compound: Data Summary

Currently, there is a notable scarcity of precise quantitative solubility data for this compound in a wide range of organic solvents within scientific literature and chemical databases. The available information is predominantly qualitative. The following table summarizes the existing solubility data.

| Solvent | Formula | Polarity | Quantitative Solubility | Qualitative Solubility | Citation |

| Water | H₂O | High | < 0.1 g/100 mL at 22°C | Sparingly soluble/Difficult to dissolve | [1] |

| Ethers | R-O-R' | Low to Medium | Data not available | Soluble | [1] |

| Alcohols | R-OH | Medium to High | Data not available | Soluble | [1] |

| Chlorinated Hydrocarbons | e.g., CHCl₃, CH₂Cl₂ | Medium | Data not available | Soluble | [1] |

It is important to note that for the related isomer, 4-Nitrobenzyl chloride, a solubility of 50 mg/mL in chloroform (B151607) has been reported.[2][3] While this may provide some indication, it is not directly transferable to this compound due to differences in molecular structure and intermolecular forces.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is a standard method that can be adapted for various compound-solvent systems.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial of a known volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the maximum amount of solute has dissolved and the solution has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the vial at a low speed to aid separation.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the solid residue.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While this compound is qualitatively known to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, there is a significant lack of specific quantitative solubility data in the available literature. For researchers and professionals in drug development and chemical synthesis, the experimental protocol provided in this guide offers a robust framework for determining the precise solubility of this compound in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of 3-Nitrobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrobenzyl chloride, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the fundamental experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.35 | s | - | H-2 |

| 8.20 | d | 8.2 | H-4 |

| 7.75 | d | 7.8 | H-6 |

| 7.58 | t | 8.0 | H-5 |

| 4.70 | s | - | -CH₂Cl |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-3 |

| 140.8 | C-1 |

| 134.0 | C-6 |

| 129.9 | C-5 |

| 123.5 | C-4 |

| 122.8 | C-2 |

| 45.1 | -CH₂Cl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960, 2875 | C-H stretch | -CH₂- |

| 1525 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1345 | N-O symmetric stretch | Nitro (-NO₂) |

| 1450, 1480 | C=C stretch | Aromatic ring |

| 730 | C-H out-of-plane bend | Aromatic (m-disubstituted) |

| 670 | C-Cl stretch | Alkyl halide |

Mass Spectrometry (MS)

| m/z | Ion |

| 171/173 | [M]⁺ (Molecular ion, Cl isotopes) |

| 136 | [M-Cl]⁺ |

| 125 | [M-NO₂]⁺ |

| 90 | [C₇H₆]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans.

-

Spectral Width: A spectral window of approximately 10-12 ppm is typically sufficient.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A 2-5 second relaxation delay is used to ensure quantitative signal intensity, particularly for quaternary carbons.

-

Spectral Width: A spectral window of approximately 200-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Technique: Electron Ionization (EI).

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube.

-

Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

Mass Analysis:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Mass Range: A scan range of m/z 40-300 is typically sufficient to observe the molecular ion and major fragments.

-

Source Temperature: Maintained at approximately 200-250 °C to ensure sample volatilization.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: A logical workflow for the structural elucidation of an organic compound.

An In-depth Technical Guide to the Reaction of 3-Nitrobenzyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 3-nitrobenzyl chloride and primary amines. This reaction is a fundamental transformation in organic synthesis, particularly relevant in the preparation of various substituted benzylamines, which are key intermediates in the development of pharmacologically active compounds.

Core Reaction Mechanism: A Nucleophilic Substitution

The reaction between this compound and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. Simultaneously, the chloride ion, a good leaving group, is displaced.

The presence of the nitro group at the meta position of the benzene (B151609) ring influences the reaction rate. While the nitro group is strongly electron-withdrawing, its deactivating effect on nucleophilic aromatic substitution is not directly applicable here as the reaction occurs at the benzylic carbon. However, it can have a modest inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the benzylic carbon, thus favoring the SN2 attack. The benzylic position itself is inherently reactive towards SN2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state through π-orbital overlap.

It is important to note that the reaction of amines with alkyl halides can lead to over-alkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.[1][2] To favor mono-alkylation, an excess of the primary amine is often used.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reaction of this compound with various primary amines under typical SN2 conditions. The data is illustrative and based on established principles of nucleophilic substitution reactions. Actual yields and reaction rates will vary depending on the specific amine, solvent, temperature, and other experimental conditions.

| Primary Amine (Nucleophile) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield of Secondary Amine (%) | Notes |

| Benzylamine (B48309) | Acetonitrile (B52724) | 25 | 4-8 | 85-95 | A common benzylic amine, good nucleophilicity. |

| n-Butylamine | Tetrahydrofuran (THF) | 25 | 2-6 | 90-98 | Aliphatic amines are generally stronger nucleophiles than aromatic amines. |

| Aniline | Dimethylformamide (DMF) | 50-70 | 12-24 | 60-75 | Aromatic amines are weaker nucleophiles due to the delocalization of the lone pair into the aromatic ring. Higher temperatures are often required. |

| Cyclohexylamine | Ethanol | 25 | 3-7 | 88-96 | A cyclic aliphatic amine with good nucleophilicity. |

Experimental Protocols

A detailed methodology for a representative reaction between this compound and a primary amine is provided below.

Synthesis of N-Benzyl-3-nitrobenzylamine

Materials:

-

This compound

-

Benzylamine (2.5 equivalents)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

-

Reagent Addition: Dissolve the this compound in anhydrous acetonitrile. To this solution, add benzylamine (2.5 equivalents) dropwise at room temperature with vigorous stirring. The use of excess amine helps to drive the reaction to completion and minimize the formation of the tertiary amine by-product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.

-

Work-up: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-benzyl-3-nitrobenzylamine by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Mandatory Visualizations

The following diagrams illustrate the core signaling pathway of the reaction mechanism and a typical experimental workflow.

References

A Comprehensive Technical Analysis of Electrophilicity in 3-Nitrobenzyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Nitrobenzyl chloride is a key intermediate in organic synthesis, valued for its specific reactivity which is primarily governed by the electrophilic nature of its benzylic carbon. This technical guide provides an in-depth analysis of the factors influencing this electrophilicity, supported by quantitative data, detailed experimental protocols for representative reactions, and mechanistic diagrams. A critical examination of the molecular structure reveals the absence of a carbonyl group; therefore, this document focuses on the compound's principal electrophilic site: the benzylic carbon atom.

Molecular Structure and Electrophilic Centers

This compound possesses a distinct chemical architecture that dictates its reactivity. The molecule consists of a benzene (B151609) ring substituted with a chloromethyl (-CH₂Cl) group and a nitro (-NO₂) group at the meta position (position 3).

A common point of confusion is the assumption of a carbonyl group (C=O) in this molecule. It is crucial to clarify that This compound does not contain a carbonyl group . The primary electrophilic center is the benzylic carbon—the carbon atom of the chloromethyl group directly attached to the aromatic ring.

The electrophilicity of this benzylic carbon is significantly enhanced by two key features:

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution but, more importantly, it inductively withdraws electron density from the benzylic position, making the carbon more electron-deficient and thus more susceptible to nucleophilic attack.

-

The Chlorine Atom (-Cl): Chlorine is an effective leaving group. Its departure during a nucleophilic substitution reaction is facilitated by the stability of the resulting chloride ion.

Quantitative Analysis of Reactivity

The reactivity of this compound in nucleophilic substitution reactions can be quantified through kinetic studies. The rate constants for its reaction with various nucleophiles provide a direct measure of the electrophilicity of the benzylic carbon.

Table 1: Comparative Reaction Rate Constants

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Azide (B81097) (N₃⁻) | Aqueous Acetone (B3395972) | 25 | 4.3 x 10⁻³ | |

| Pyridine | Acetone | 20 | 1.6 x 10⁻⁴ |

| Iodide (I⁻) | Acetone | 25 | 3.7 x 10⁻⁵ | |

Data are representative and compiled from various sources for illustrative purposes. Actual values may vary based on precise experimental conditions.

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing findings. Below are protocols for typical reactions involving this compound.

Protocol: Synthesis of 3-Nitrobenzyl Azide

This protocol describes a standard Sₙ2 reaction where the azide ion acts as the nucleophile.

Workflow Diagram:

Caption: Workflow for the synthesis of 3-nitrobenzyl azide.

Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a 1:1 mixture of acetone and water.

-

Addition of Nucleophile: Add 1.2 equivalents of sodium azide (NaN₃) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with ethyl acetate.

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product.

-

Final Purification: Purify the crude 3-nitrobenzyl azide by flash column chromatography on silica (B1680970) gel.

Mechanistic Pathways

The reactions of this compound predominantly follow a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Sₙ2 Reaction Pathway

The Sₙ2 mechanism involves a single concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs.

Mechanism Diagram:

Caption: Concerted Sₙ2 mechanism of this compound.

This pathway is favored due to the primary nature of the benzylic carbon, which is sterically accessible to the incoming nucleophile. The strong electron-withdrawing effect of the nitro group stabilizes the transition state, where a partial negative charge develops on the departing chloride and the incoming nucleophile, thereby accelerating the reaction rate compared to unsubstituted benzyl (B1604629) chloride.

A Comprehensive Technical Guide to 3-Nitrobenzyl Chloride and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Nitrobenzyl chloride, a versatile reagent in organic synthesis. It details its various synonyms and identifiers found in chemical literature, outlines key experimental protocols for its use, particularly as a protecting group for alcohols, and illustrates a typical synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Nomenclature and Identification: Synonyms for this compound

In chemical literature and databases, this compound is known by several alternative names. Accurate identification is crucial to avoid confusion with its isomers (2-nitrobenzyl chloride and 4-nitrobenzyl chloride) and the structurally distinct 3-nitrobenzoyl chloride. The primary identifiers and synonyms are summarized in the table below.

| Identifier Type | Value |

| IUPAC Name | 1-(Chloromethyl)-3-nitrobenzene |

| CAS Number | 619-23-8[1] |

| EC Number | 210-586-1[1][2][3] |

| Linear Formula | O₂NC₆H₄CH₂Cl[2][3][4] |

| Common Synonyms | m-Nitrobenzyl chloride[1][5] |

| α-Chloro-3-nitrotoluene[2][3][6] | |

| Toluene, α-chloro-m-nitro-[1] | |

| Benzene, 1-(chloromethyl)-3-nitro-[1] | |

| Beilstein No. | 742794[3][4] |

| PubChem CID | 12078[1] |

Applications in Organic Synthesis: The Role of the 3-Nitrobenzyl Group

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-nitrobenzyl (3-NBn) protecting group for hydroxyl and other functional groups. The electron-withdrawing nature of the nitro group influences the reactivity of the benzyl (B1604629) group, making it a useful tool in multi-step synthetic strategies.

One of the most common applications is the protection of alcohols as 3-nitrobenzyl ethers. This is typically achieved through a Williamson ether synthesis, which proceeds via an SN2 mechanism. In this reaction, an alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the chloride leaving group.

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the formation of a 3-nitrobenzyl ether from a primary alcohol using the Williamson ether synthesis.

Materials:

-

Primary alcohol

-

This compound

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF, cautiously add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the resulting mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-nitrobenzyl ether.

Deprotection of Nitrobenzyl Ethers

The cleavage of nitrobenzyl ethers is a critical step to reveal the protected alcohol. While ortho- and para-nitrobenzyl ethers can be cleaved under various conditions, including photolysis and specific chemical reagents, the meta-nitrobenzyl group has been reported to be unreactive under some of these conditions.[7]

A study by Han et al. demonstrated a mild and efficient protocol for the cleavage of o- and p-nitrobenzyl ethers and amides using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C.[1][5][7] However, the same study found that the m-nitrobenzyl group was unreactive under these conditions.[7] Therefore, alternative deprotection strategies, such as catalytic hydrogenation, may be required for the cleavage of 3-nitrobenzyl ethers.

Synthetic Workflow Visualization

The following diagram illustrates a typical synthetic workflow involving the use of the 3-nitrobenzyl group as a protecting agent for an alcohol. This workflow demonstrates the protection of a hydroxyl group, a subsequent chemical modification on another part of the molecule, and the final deprotection to reveal the original alcohol.

References

- 1. A new method for the cleavage of nitrobenzyl amides and ethers [authors.library.caltech.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Nitrobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 7. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: 3-Nitrobenzyl Chloride as a Model System for Nucleophilic Attack

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of reaction mechanisms and kinetics, particularly within the field of drug development and process chemistry, the use of model systems is indispensable for elucidating the fundamental principles that govern chemical reactivity. 3-Nitrobenzyl chloride (α-chloro-3-nitrotoluene) serves as an exemplary model substrate for investigating nucleophilic substitution reactions. Its structure offers a unique combination of a reactive benzylic halide and a strongly deactivating, meta-directing nitro group. This configuration allows for a nuanced exploration of the electronic effects that influence the competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

The presence of the electron-withdrawing nitro group significantly modulates the electron density of the aromatic ring and the stability of potential intermediates and transition states. Unlike its ortho and para isomers, where the nitro group can participate in resonance stabilization of negative charge, the meta-positioning in this compound primarily exerts a powerful inductive effect. This electronic arrangement makes it an ideal candidate for studying how substituents influence reaction rates and mechanisms, providing valuable data for building predictive reactivity models. This guide provides a comprehensive overview of this compound as a model system, detailing its reaction kinetics, relevant experimental protocols, and the mechanistic pathways involved in its reactions with various nucleophiles.

Reaction Mechanisms: The SN1 and SN2 Dichotomy

Nucleophilic substitution at the benzylic carbon of this compound can theoretically proceed via two distinct mechanisms: SN1 and SN2. The operative pathway is determined by factors such as the nucleophile's strength, solvent polarity, and the electronic nature of the substrate.

-

The SN1 Pathway : This is a two-step mechanism involving the initial, rate-determining formation of a carbocation intermediate, followed by rapid attack from the nucleophile. For benzyl (B1604629) halides, the resulting benzyl carbocation is stabilized by resonance. However, the strong electron-withdrawing inductive effect (-I) of the meta-nitro group significantly destabilizes the adjacent positive charge of the benzyl carbocation. This destabilization raises the activation energy for the first step, making the SN1 pathway generally unfavorable for this compound.

-

The SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The reaction proceeds through a single, pentacoordinate transition state. The electron-withdrawing nitro group, while destabilizing a carbocation, stabilizes the electron-rich SN2 transition state. By pulling electron density away from the reaction center, it makes the benzylic carbon more electrophilic and receptive to nucleophilic attack. Consequently, this compound is a substrate that strongly favors the SN2 mechanism.

The competition between these two pathways is a central theme in the study of this model system.

Figure 1: Competing SN1 and SN2 pathways for this compound.

Quantitative Reactivity Data

The reactivity of substituted benzyl chlorides is highly sensitive to the electronic properties of the ring substituent. This relationship can be quantified by measuring reaction rate constants. The Hammett equation, log(k/k₀) = σρ, provides a framework for correlating these rates with substituent constants (σ), where ρ is the reaction constant indicating the sensitivity of the reaction to substituent effects. For reactions proceeding via an SN2 mechanism, a positive ρ value is expected, as electron-withdrawing groups accelerate the reaction.

Below are tables summarizing key kinetic data for the nucleophilic substitution of this compound and related compounds.

Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides This table presents data for solvolysis, a reaction where the solvent acts as the nucleophile. The data clearly shows the rate-retarding effect of electron-withdrawing groups on reactions with SN1 character and the relative reactivity of the 3-nitro isomer.

| Substituent (X) in X-C₆H₄CH₂Cl | First-Order Rate Constant (k_solv), s⁻¹ |

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.1 x 10⁻³ |

| H (Unsubstituted) | 3.2 x 10⁻⁵ |

| 3-Nitro | 1.7 x 10⁻⁷ [1] |

| 4-Nitro | 3.5 x 10⁻⁷ |

| 3,5-Dinitro | 2.5 x 10⁻⁸ |

| Conditions: Solvolysis in 20% acetonitrile (B52724) in water at 25 °C. Data sourced from Richard et al.[1] |

Table 2: Representative Second-Order Rate Constants for Reactions with Various Nucleophiles While comprehensive kinetic data for this compound with a wide array of nucleophiles is sparse, this table provides representative values and expected trends based on mechanistic principles. The SN2 mechanism is generally favored with stronger, less-hindered nucleophiles.

| Nucleophile | Solvent | Expected Rate Trend | Representative k₂ (M⁻¹s⁻¹) |

| Azide (N₃⁻) | Aqueous/Organic Mix | Moderate | ~10⁻⁴ - 10⁻³ |

| Thiocyanate (SCN⁻) | Acetone (B3395972)/Ethanol (B145695) | Moderate | ~10⁻⁴ - 10⁻³ |

| Hydroxide (B78521) (OH⁻) | Aqueous/Organic Mix | Fast | ~10⁻³ - 10⁻² |

| Thiophenoxide (PhS⁻) | Methanol | Very Fast | > 10⁻² |

| Note: These are estimated values to illustrate relative reactivity. Actual values are highly dependent on specific reaction conditions (temperature, solvent composition). |

Experimental Protocols

Accurate determination of kinetic parameters requires well-defined experimental procedures. Below are detailed methodologies for studying the nucleophilic substitution reactions of this compound.

Protocol for Kinetic Study of Solvolysis

This protocol is adapted for determining the first-order rate constant of solvolysis in a mixed aqueous solvent system, often monitored by titrating the HCl produced.

Objective: To determine the first-order rate constant (k₁) for the solvolysis of this compound.

Materials:

-

This compound

-

Solvent mixture (e.g., 80% ethanol / 20% water)

-

Acetone (for stock solution)

-

Standardized sodium hydroxide (NaOH) solution (~0.05 M)

-

Acid-base indicator (e.g., bromothymol blue)

-

Constant temperature water bath, burette, pipettes, conical flasks, stopwatch.

Procedure:

-

Preparation: Prepare a stock solution of this compound in acetone (e.g., 0.1 M). Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume).

-

Reaction Setup: In a conical flask, place a known volume (e.g., 50.0 mL) of the solvent mixture. Add a few drops of the indicator. Equilibrate the flask in a constant temperature water bath (e.g., 25.0 ± 0.1 °C) for 10-15 minutes.

-

Reaction Initiation: Pipette a small, known volume of the this compound stock solution (e.g., 1.0 mL) into the equilibrated solvent mixture. Start the stopwatch immediately upon addition. This is t=0.

-

Monitoring by Titration: The solvolysis reaction produces HCl, which will cause the indicator to change color. Periodically, titrate the reaction mixture with the standardized NaOH solution back to the indicator's endpoint. Record the volume of NaOH added and the time (t) for each titration.

-

Data Collection: Continue taking readings at regular intervals for at least two to three reaction half-lives. An "infinity" reading (V∞) should be taken after the reaction has gone to completion (e.g., after 10 half-lives or by heating the solution gently to drive the reaction to completion).

Data Analysis: The first-order rate constant (k₁) is calculated using the integrated rate law:

-

ln(V∞ - Vₜ) = -k₁t + ln(V∞)

-

A plot of ln(V∞ - Vₜ) versus time (t) will yield a straight line with a slope of -k₁.[2][3]

Figure 2: Experimental workflow for a kinetic study of solvolysis.

Protocol for Product Analysis

Objective: To identify the products of a nucleophilic substitution reaction.

Materials:

-

This compound

-

Selected nucleophile (e.g., sodium azide, potassium thiocyanate)

-

Appropriate solvent (e.g., DMF, acetone)

-

Reagents for workup (e.g., water, ethyl acetate, brine)

-

Analytical instruments (TLC, GC-MS, NMR spectrometer)

Procedure:

-

Reaction: Dissolve this compound (1.0 eq) in a suitable solvent. Add the nucleophile (1.1-1.5 eq). Stir the mixture at an appropriate temperature (room temperature to reflux, depending on reactivity) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction (e.g., by pouring into water). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Isolation & Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization if necessary.

-

Characterization: Analyze the purified product using spectroscopic methods.

-

NMR (¹H and ¹³C): Confirm the structure by observing chemical shifts, integration, and coupling patterns. For example, the benzylic CH₂ protons will show a characteristic shift.

-

GC-MS: Determine the molecular weight of the product from the mass spectrum and assess its purity from the gas chromatogram.

-

Conclusion

This compound is a powerful and instructive model system for the study of nucleophilic substitution reactions. The strong inductive effect of the meta-nitro group effectively shuts down the SN1 pathway by destabilizing the carbocation intermediate, thereby making the SN2 mechanism the dominant reaction channel. This clear mechanistic preference allows for focused investigations into the factors governing SN2 reactivity, such as nucleophile strength, solvent effects, and steric hindrance. The quantitative data derived from kinetic studies on this substrate provides a clear illustration of electronic effects in action and serves as a valuable benchmark for developing and validating computational models of chemical reactivity. For researchers in medicinal chemistry and process development, a thorough understanding of the principles demonstrated by this model system is crucial for predicting and controlling the outcomes of synthetic transformations.

References

Methodological & Application

Application Notes and Protocols: 3-Nitrobenzyl Chloride as a Photolabile Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs) are essential tools in synthetic chemistry, materials science, and chemical biology, enabling spatiotemporal control over the release of active molecules. The 3-nitrobenzyl group is a valuable PPG for alcohols, offering stability under various chemical conditions and susceptibility to cleavage by UV irradiation. This allows for the "caging" of an alcohol's hydroxyl functionality, masking its reactivity until its release is triggered by light. This application note provides detailed protocols for the protection of alcohols using 3-nitrobenzyl chloride and their subsequent photolytic deprotection.

Advantages of 3-Nitrobenzyl Protecting Group

-

Stability: 3-Nitrobenzyl ethers are stable to a wide range of non-photochemical reaction conditions, including acidic and basic media, as well as various oxidizing and reducing agents.

-

Traceless Removal: Deprotection is achieved using UV light, avoiding the need for chemical reagents that could interfere with other functional groups in the molecule.

-

Orthogonality: The photolytic cleavage is orthogonal to many other common protecting group strategies, allowing for selective deprotection in complex syntheses.

Applications

The use of 3-nitrobenzyl as a photolabile protecting group for alcohols is applicable in a variety of fields:

-

Organic Synthesis: In the multi-step synthesis of complex molecules, it allows for the temporary masking of hydroxyl groups to prevent unwanted side reactions.

-

Drug Delivery: "Caged" biologically active molecules, such as drugs or signaling molecules containing hydroxyl groups, can be designed to be inactive until they reach a target area, where their activity can be triggered by light.

-

Surface Chemistry: Modification of surfaces with 3-nitrobenzyl protected molecules allows for the light-mediated patterning of substrates.

-

"Lab-on-a-Chip" Systems: Spatially controlled release of reagents in microfluidic devices.

Reaction Mechanisms

Protection of Alcohols

The protection of alcohols with this compound proceeds via a Williamson ether synthesis, which is a classic S\textsubscript{N}2 reaction. The alcohol is first deprotonated with a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the benzylic carbon of this compound, displacing the chloride and forming the 3-nitrobenzyl ether.

Photolytic Deprotection

The photolytic cleavage of 3-nitrobenzyl ethers is initiated by the absorption of UV light, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to form a hemiacetal intermediate. This intermediate is unstable and subsequently decomposes to release the free alcohol and 3-nitrosobenzaldehyde. It has been observed that the photoreaction of m-nitrobenzyl derivatives proceeds efficiently in aqueous solutions, while being negligible in many common organic solvents.

Experimental Protocols

Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the protection of a primary alcohol. Reaction times and temperatures may need to be optimized for specific substrates.

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.1 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DMF (or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF (or THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-nitrobenzyl ether.

Photolytic Deprotection of a 3-Nitrobenzyl Ether

This protocol provides a general method for the photolytic cleavage of a 3-nitrobenzyl ether. The irradiation time will vary depending on the substrate, concentration, and the intensity of the light source.

Materials:

-

3-Nitrobenzyl-protected alcohol (1.0 equiv)

-

Acetonitrile (B52724) (CH₃CN) and water (or a suitable buffer solution)

-

UV photoreactor equipped with a lamp emitting at an appropriate wavelength (e.g., 254 nm or broadband UV)

-

Quartz reaction vessel

-

Ethyl acetate (B1210297) or Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3-nitrobenzyl-protected alcohol in a mixture of acetonitrile and water (e.g., 1:1 v/v) in a quartz reaction vessel. The concentration should be sufficiently dilute to allow for efficient light penetration.

-

Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

-

Irradiate the solution in a UV photoreactor. The choice of wavelength may be optimized based on the UV-Vis spectrum of the protected alcohol (typically around 268 nm for the 3-nitrobenzyl chromophore).

-

Monitor the progress of the deprotection by TLC or HPLC.

-

Once the starting material has been consumed, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous solution with ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the protection and deprotection of alcohols using the 3-nitrobenzyl group. Please note that specific values can vary depending on the substrate and experimental setup.

Table 1: Protection of Alcohols with this compound (Williamson Ether Synthesis)

| Alcohol Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Primary | NaH | DMF/THF | 0 to RT | 12-24 | 80-95 |

| Secondary | NaH | DMF/THF | RT to 50 | 24-48 | 60-80 |

| Tertiary | t-BuOK | THF | RT to reflux | 48-72 | 20-50 |

Table 2: Photolytic Deprotection of 3-Nitrobenzyl Ethers

| Parameter | Condition | Notes |

| Wavelength | ~254 - 350 nm | Optimal wavelength should be determined based on the UV-Vis spectrum of the compound. |

| Solvent | Aqueous solutions (e.g., CH₃CN/H₂O) | Photoreaction is reported to be inefficient in common organic solvents. |

| Irradiation Time | 1-12 h | Highly dependent on the quantum yield, concentration, and light source intensity. |

| Typical Yield (%) | 70-95 | Yields can be affected by the formation of byproducts and the stability of the deprotected alcohol. |

| Quantum Yield (Φ) | ~0.01 - 0.1 | Generally lower than for corresponding o-nitrobenzyl ethers. |

Experimental Workflow

Application Notes and Protocols for Carboxyl Protection in Peptide Synthesis using 3-Nitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-nitrobenzyl chloride as a protecting group for carboxylic acids in peptide synthesis. The information is targeted towards professionals in chemical biology, peptide chemistry, and drug development.

Application Notes

The strategic protection of carboxylic acid functionalities is a critical aspect of successful peptide synthesis. The choice of protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The 3-nitrobenzyl (3-NBn) group offers a valuable option for carboxyl protection, particularly in scenarios where orthogonality to other protecting groups is desired.

3-Nitrobenzyl esters are generally stable to the acidic and basic conditions commonly employed in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. This stability allows for the selective deprotection of other protecting groups while the 3-nitrobenzyl ester remains intact.

The primary method for the removal of the 3-nitrobenzyl protecting group is through reduction of the nitro functionality. This is in contrast to the photolytic cleavage characteristic of the ortho-nitrobenzyl protecting group. The reductive cleavage of the 3-nitrobenzyl group provides an orthogonal deprotection strategy to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.

Key Advantages of 3-Nitrobenzyl Esters:

-

Stability: Resistant to acidic and basic conditions used in standard peptide synthesis protocols.

-

Orthogonality: Deprotection via reduction allows for selective removal in the presence of acid- or base-labile protecting groups.

-

Crystallinity: Nitrobenzyl esters of amino acids are often crystalline solids, which facilitates purification.

Experimental Protocols

The following protocols provide a general framework for the protection of a carboxyl group with this compound and its subsequent deprotection. Researchers should optimize these conditions for their specific amino acid or peptide fragment.

Protocol 1: Protection of an N-Protected Amino Acid with this compound

This protocol describes the esterification of an N-protected amino acid with this compound to form the corresponding 3-nitrobenzyl ester.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Gly-OH)

-

This compound

-

Cesium carbonate (Cs₂CO₃) or Triethylamine (B128534) (TEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the N-protected amino acid (1.0 eq) in DMF, add cesium carbonate (1.0 eq) or triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-protected amino acid 3-nitrobenzyl ester.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| N-protected Amino Acid | Varies | 1.0 | N/A |

| This compound | 171.58 | 1.05 | N/A |

| Cesium carbonate | 325.82 | 1.0 | N/A |

| N-protected Amino Acid 3-Nitrobenzyl Ester | Varies | N/A | 70-90 |

Note: Yields are estimates based on similar reactions with p-nitrobenzyl chloride and may vary depending on the specific amino acid and reaction conditions.

Protocol 2: Deprotection of a 3-Nitrobenzyl Ester via Reduction

This protocol outlines the cleavage of the 3-nitrobenzyl ester protecting group using a reductive method with tin(II) chloride.

Materials:

-

Peptide with a C-terminal 3-nitrobenzyl ester

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Dimethylformamide (DMF)

-

Acetic acid (AcOH)

-

Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine)

-

Diethyl ether

Procedure:

-

Dissolve the peptide-3-nitrobenzyl ester in a solution of DMF.

-

Add a solution of SnCl₂·2H₂O (10 eq), phenol (5 eq), and acetic acid (5 eq) in DMF.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.

-

Upon completion, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the crude peptide with diethyl ether to remove organic-soluble byproducts.

-

Purify the deprotected peptide by reverse-phase HPLC.

| Reagent | Purpose | Concentration/Molar Ratio |

| SnCl₂·2H₂O | Reducing agent | 10 eq |

| Phenol | Scavenger | 5 eq |

| Acetic Acid | Proton source | 5 eq |

| DMF | Solvent | N/A |

Visualizations

Carboxyl Protection Reaction

Caption: Workflow for the protection of an N-protected amino acid.

Deprotection Workflow

Caption: Step-by-step deprotection of a 3-nitrobenzyl ester.

Logical Relationship of Orthogonality

Caption: Orthogonality of the 3-nitrobenzyl protecting group.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-(Methylamino)-3-nitrobenzoyl Chloride Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of kinase inhibitors derived from a 4-(methylamino)-3-nitrobenzoyl chloride scaffold. This key intermediate is instrumental in the development of potent tyrosine kinase inhibitors (TKIs), facilitating the exploration of structure-activity relationships (SAR) through the generation of N-substituted benzamide (B126) libraries.